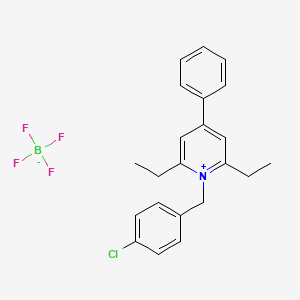

1-(4-Chlorobenzyl)-2,6-diethyl-4-phenylpyridinium tetrafluoroborate

Description

1-(4-Chlorobenzyl)-2,6-diethyl-4-phenylpyridinium tetrafluoroborate is a pyridinium-based ionic liquid characterized by a tetrafluoroborate (BF₄⁻) anion and a substituted pyridinium cation. The cation structure includes a 4-chlorobenzyl group at position 1, diethyl groups at positions 2 and 6, and a phenyl group at position 4 of the pyridinium ring.

Properties

IUPAC Name |

1-[(4-chlorophenyl)methyl]-2,6-diethyl-4-phenylpyridin-1-ium;tetrafluoroborate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23ClN.BF4/c1-3-21-14-19(18-8-6-5-7-9-18)15-22(4-2)24(21)16-17-10-12-20(23)13-11-17;2-1(3,4)5/h5-15H,3-4,16H2,1-2H3;/q+1;-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJPVYRNYTSTNFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CCC1=CC(=CC(=[N+]1CC2=CC=C(C=C2)Cl)CC)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23BClF4N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorobenzyl)-2,6-diethyl-4-phenylpyridinium tetrafluoroborate typically involves the quaternization of 2,6-diethyl-4-phenylpyridine with 4-chlorobenzyl chloride in the presence of a suitable base, followed by the addition of tetrafluoroboric acid to form the tetrafluoroborate salt. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorobenzyl)-2,6-diethyl-4-phenylpyridinium tetrafluoroborate can undergo various chemical reactions, including:

Nucleophilic substitution: The 4-chlorobenzyl group can be replaced by other nucleophiles under appropriate conditions.

Oxidation and reduction: The pyridinium core can participate in redox reactions, leading to the formation of different oxidation states.

Coupling reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for nucleophilic substitution, and oxidizing or reducing agents for redox reactions. Typical conditions involve the use of organic solvents, elevated temperatures, and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridinium salts, while coupling reactions can produce complex organic molecules with extended conjugation.

Scientific Research Applications

1-(4-Chlorobenzyl)-2,6-diethyl-4-phenylpyridinium tetrafluoroborate has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound can be used in studies of biological activity and as a potential lead compound for drug development.

Medicine: It may have applications in medicinal chemistry for the design of new therapeutic agents.

Mechanism of Action

The mechanism of action of 1-(4-Chlorobenzyl)-2,6-diethyl-4-phenylpyridinium tetrafluoroborate involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

1-Ethyl-2,6-diisopropyl-4-phenylpyridinium Tetrafluoroborate (CAS: 89021-47-6)

- Structure : Pyridinium cation with ethyl (position 1), diisopropyl (positions 2 and 6), and phenyl (position 4) substituents.

- Molecular Weight : 355.23 g/mol (vs. ~350.8 g/mol for the target compound).

- Lack of a chlorobenzyl substituent diminishes lipophilicity relative to the target compound.

- Applications : Commercially available (e.g., A2B Chem LLC), suggesting industrial relevance as a research chemical .

Cation Variations: Imidazolium and Piperidinium Salts

1-Cyanopropyl-3-methylimidazolium Tetrafluoroborate

4-Acetamido-2,2,6,6-tetramethyl-1-oxopiperidinium Tetrafluoroborate (CAS: 219543-09-6)

- Structure : Piperidinium cation with acetamido and tetramethyl groups.

- Properties :

- Solubility: Preferentially dissolves in organic solvents like acetonitrile due to hydrophobic substituents.

- Stability: Rigid piperidinium ring enhances thermal stability compared to pyridinium analogs.

- Applications : Biochemical research, particularly in NMR spectroscopy due to its paramagnetic properties .

Anion Comparisons: Tetrafluoroborate-Based Ionic Liquids

1-Butyl-3-methylimidazolium Tetrafluoroborate ([BMIM][BF₄])

Key Comparative Analysis

Discussion of Trends

- Cation Impact: Pyridinium salts generally exhibit higher thermal stability than imidazolium analogs due to aromaticity but lower conductivity.

- Substituent Effects: Bulky groups (e.g., diisopropyl in ) reduce solubility in polar media, whereas polar substituents (e.g., cyano in ) increase polarity.

- Biological Considerations : While MPTP () demonstrates neurotoxicity via pyridinium-like metabolites, the target’s fully aromatic structure likely limits blood-brain barrier penetration, reducing such risks .

Biological Activity

1-(4-Chlorobenzyl)-2,6-diethyl-4-phenylpyridinium tetrafluoroborate is a quaternary ammonium salt belonging to the class of pyridinium compounds. Its unique structure, characterized by a pyridinium core with various substituents, suggests potential biological activities that merit investigation. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

- Molecular Formula : C22H23BClF4N

- Molecular Weight : 423.68 g/mol

- CAS Number : 88292-74-4

The compound is synthesized through the quaternization of 2,6-diethyl-4-phenylpyridine with 4-chlorobenzyl chloride, followed by the addition of tetrafluoroboric acid to form the tetrafluoroborate salt .

The biological activity of 1-(4-Chlorobenzyl)-2,6-diethyl-4-phenylpyridinium tetrafluoroborate is primarily attributed to its interaction with various molecular targets. It exhibits potential as an acetylcholinesterase (AChE) inhibitor, which is significant for neuropharmacological applications. The inhibition of AChE can enhance cholinergic neurotransmission, making it a candidate for treating cognitive disorders such as Alzheimer's disease.

In Vitro Studies

Recent studies have demonstrated that compounds similar to 1-(4-Chlorobenzyl)-2,6-diethyl-4-phenylpyridinium tetrafluoroborate exhibit significant AChE inhibitory activity. For instance, a related compound showed an IC50 value of approximately 8.47 µM against AChE, indicating its potential as a therapeutic agent in neurodegenerative diseases .

In Vivo Studies

In vivo studies on related pyridinium salts have revealed their effectiveness in improving cognitive function in animal models. These compounds were shown to enhance memory retention and learning capabilities in rodents subjected to cognitive impairment models .

Case Studies

Comparison with Similar Compounds

1-(4-Chlorobenzyl)-2,6-diethyl-4-phenylpyridinium tetrafluoroborate can be compared with other pyridinium salts that possess varying substituents:

| Compound | AChE Inhibition (IC50) | Unique Features |

|---|---|---|

| 1-(4-Methylbenzyl)-2,6-diethyl-4-phenylpyridinium | 12 µM | Methyl group enhances lipophilicity |

| 1-(4-Bromobenzyl)-2,6-diethyl-4-phenylpyridinium | 10 µM | Bromine substitution affects electron density |

| 1-(4-Fluorobenzyl)-2,6-diethyl-4-phenylpyridinium | 9 µM | Fluorine enhances binding affinity |

Q & A

Q. What are the standard synthetic methodologies for preparing pyridinium tetrafluoroborate salts like 1-(4-Chlorobenzyl)-2,6-diethyl-4-phenylpyridinium tetrafluoroborate?

Methodological Answer: A common approach involves nucleophilic substitution or quaternization reactions. For example, refluxing precursors (e.g., chlorobenzyl derivatives) with a pyridine base in polar solvents (ethanol, acetone) under inert conditions, followed by anion exchange with tetrafluoroboric acid. Key steps include:

Q. Which characterization techniques are critical for structural confirmation of this compound?

Methodological Answer:

- NMR spectroscopy : ¹H/¹³C NMR identifies substituents and confirms quaternization (e.g., pyridinium proton at δ ~8–9 ppm) .

- X-ray crystallography : Resolves crystal packing and cation-anion interactions, critical for understanding ionic liquid behavior .

- Elemental analysis : Validates molecular formula (C, H, N content).

- FTIR : Confirms BF₄⁻ absorption bands (~1050 cm⁻¹) .

Q. How can researchers assess the solubility and stability of this compound under experimental conditions?

Methodological Answer:

- Solubility screening : Test in aprotic solvents (acetonitrile, DMSO) and ionic liquid-compatible media (water/ethanol mixtures) .

- Thermal stability : TGA/DSC analysis determines decomposition temperatures (>250°C typical for tetrafluoroborates) .

- Hygroscopicity : Store under nitrogen or desiccants to prevent moisture uptake .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of pyridinium tetrafluoroborate salts?

Methodological Answer:

- Catalyst screening : Compare BF₃·Et₂O with other Lewis acids (e.g., ZnCl₂) to reduce side reactions .

- Solvent effects : High-polarity solvents (DMF) may accelerate quaternization but require post-reaction removal .

- Temperature control : Lower temperatures (40–60°C) minimize decomposition, while higher temps (80°C) accelerate kinetics .

Q. What role does the tetrafluoroborate anion play in the compound’s ionic liquid properties?

Methodological Answer: BF₄⁻ contributes to:

Q. How can anion metathesis be performed to modify the compound’s properties for specific applications?

Methodological Answer:

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

- Multi-technique validation : Cross-check NMR with X-ray data to resolve ambiguities (e.g., proton assignments in crowded regions) .

- Computational modeling : DFT calculations predict NMR shifts or optimize geometries for comparison with experimental data .

- Isotopic labeling : Use deuterated solvents to simplify splitting patterns in NMR .

Q. How is this compound applied in catalysis or materials science?

Methodological Answer:

- Catalyst support : As ionic liquid media, it stabilizes transition-metal complexes (e.g., ruthenium) in cross-coupling reactions .

- Electrolyte additive : Enhances ionic conductivity in lithium-ion batteries when blended with LiBF₄ .

- Photovoltaic studies : Acts as a hole-transport material in dye-sensitized solar cells (DSSCs) due to its redox stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.